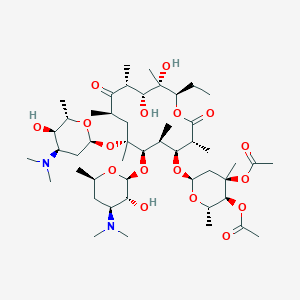
2-(甲硫基)苯并噻唑
描述
2-(Methylthio)benzothiazole (2MTB) is a heterocyclic aromatic compound belonging to the benzothiazole family. It is a sulfur-containing, nitrogen-containing compound with a molecular formula of C7H6NS. This compound is used in a variety of scientific research applications, including synthesis of other compounds, biochemical and physiological effects, and applications in laboratory experiments.
科学研究应用
环境科学应用:
- MTBT 作为杀真菌剂 2-(硫氰基甲硫基)苯并噻唑 (TCMTB) 的降解产物,已在工业废水中被识别,特别是来自制革厂的废水。它不能通过生物废水处理完全去除,并且由于其生物降解性有限和潜在毒性而对环境造成担忧 (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995).
- 已开发出对工业废水中各种苯并噻唑的分析方法,包括 MTBT。此方法有助于确定废水中 MTBT 和类似化合物的含量和浓度,突出了工业过程对环境的影响 (Fiehn, Reemtsma, & Jekel, 1994).
- 已研究了苯并噻唑(包括 MTBT)在废水处理厂中的出现和去除情况。这项研究有助于了解这些化合物的环境归宿及其潜在的生态影响 (Asimakopoulos, Ajibola, Kannan, & Thomaidis, 2013).
药物化学应用:
- 苯并噻唑衍生物,包括 MTBT,已显示出有希望的抗肿瘤特性。例如,新型 2-(4-氨基苯基)苯并噻唑具有选择性和有效的抗肿瘤特性,MTBT 衍生物正在研究其在癌症治疗中的潜力 (Bradshaw 等,2002).
- 已综述了苯并噻唑(包括 MTBT 等化合物)更广泛的治疗潜力。这些化合物由于其多功能性和易于合成而具有治疗各种疾病的多样化应用,使其成为药物发现的重点 (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
- 已探索了 MTBT 衍生物的合成和抗癌活性的评估。这项研究强调了基于 MTBT 的化合物作为化疗剂的潜力 (Waghmare 等,2013).
安全和危害
未来方向
Benzothiazole, including its derivative 2-(Methylthio)benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties, making it a vital compound for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .
作用机制
Target of Action
2-(Methylthio)benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, and paper industries It’s known that it can affect the respiratory system .
Mode of Action
Benzothiazole derivatives have been shown to exhibit various biological activities, including antibacterial properties . They can exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid DNA .
Biochemical Pathways
Molecules with the benzothiazole core have been shown to have the ability to kill cells in a tumor-specific manner . This suggests that 2-(Methylthio)benzothiazole may interact with pathways involved in cell death and survival.
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (18128) and solubility, would influence its bioavailability .
Result of Action
Given its potential antibacterial and anticancer activities, it may lead to cell death in targeted cells .
Action Environment
The action, efficacy, and stability of 2-(Methylthio)benzothiazole can be influenced by various environmental factors. For instance, its stability could be affected by temperature and humidity . Furthermore, its action and efficacy could be influenced by the presence of other substances in its environment.
生化分析
Biochemical Properties
2-(Methylthio)benzothiazole plays a significant role in biochemical reactions, particularly as a degradation product of 2-(thiocyanomethylthio)benzothiazole. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lysozyme, a key enzyme in the immune system, through aromatic, hydrophobic Van der Waals interactions, mainly aromatic edge-to-face (T-shaped) π-π stacking interactions between the benzene ring of 2-(Methylthio)benzothiazole and the aromatic amino acid residue tryptophan 108 of the lysozyme receptor . These interactions can modulate the enzyme’s activity and stability.
Cellular Effects
2-(Methylthio)benzothiazole has been shown to exert various effects on different cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit acute aquatic toxicity in various test systems, indicating its potential impact on cellular health and function . Additionally, its presence in textiles has raised concerns about human exposure through skin contact, potentially affecting skin cells and leading to adverse health effects .
Molecular Mechanism
The molecular mechanism of action of 2-(Methylthio)benzothiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with lysozyme, as mentioned earlier, highlight its ability to modulate enzyme activity through specific binding interactions . Furthermore, its role as an aryl hydrocarbon receptor agonist suggests that it can influence gene expression by activating these receptors, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylthio)benzothiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Methylthio)benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, indicating that it can undergo chemical changes over time . These changes can affect its bioactivity and toxicity, making it essential to monitor its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(Methylthio)benzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial or neutral effects, while higher doses can lead to toxic or adverse effects. For instance, studies on benzothiazole derivatives have shown that certain compounds can have strong inhibitory effects on cancer cell lines at specific concentrations . The threshold for toxicity and adverse effects must be carefully determined to ensure safe usage.
Metabolic Pathways
2-(Methylthio)benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to be a xenobiotic metabolite, indicating that it undergoes metabolic transformations in the body . The compound’s role as an aryl hydrocarbon receptor agonist further suggests its involvement in metabolic pathways regulated by these receptors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Methylthio)benzothiazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, its interactions with specific transporters can affect its localization and accumulation in different tissues, influencing its bioavailability and activity.
Subcellular Localization
2-(Methylthio)benzothiazole’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with lysozyme, for example, suggest its localization in lysosomes or other cellular compartments where lysozyme is active . These interactions can affect the compound’s activity and function, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVIMLZIRIFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274236 | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with an unpleasant odor; [Acros Organics MSDS] | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19416 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00026 [mmHg] | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19416 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
615-22-5, 31621-01-9, 64036-43-7 | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, (methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031621019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolethiol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylthio)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLTHIO)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2748L341KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-(Methylthio)benzothiazole (MTBT) has the molecular formula C8H7NS2. Its structure consists of a benzene ring fused to a thiazole ring, with a methylthio group (-SCH3) substituted at the 2-position of the thiazole ring.
ANone: Various analytical methods are used to study MTBT. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify MTBT in environmental samples, such as wastewater and soil. [, ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the quantification of MTBT and its metabolites in complex biological matrices, such as urine. []
- Solid-phase microextraction (SPME) coupled with GC-MS: This method offers a sensitive and efficient approach for extracting and analyzing MTBT in complex samples like seafood. []
ANone: MTBT can act as a ligand in transition metal complexes, coordinating through the sulfur atom of the methylthio group. Research has explored its use in dirhenium complexes, investigating their synthesis, structure, and computational properties. []
ANone: MTBT is found in various environmental compartments, including wastewater, soil, and even seafood. [, ] It is known to originate from industrial processes and the degradation of certain fungicides. [] Studies have examined its:
- Sorption behavior: MTBT exhibits sorption onto aquifer materials, influenced by its hydrophobicity and the presence of organic matter. []
- Biodegradation: While MTBT can be produced during the microbial degradation of some compounds, it often shows resistance to further degradation, particularly under aerobic conditions. []
- Toxicity: MTBT displays toxicity to aquatic organisms, impacting their luminescence and growth. It can also affect nitrification processes in sediment. [, ]
ANone: The hydrophobicity of MTBT plays a crucial role in its sorption to environmental matrices like aquifer materials. Its affinity for organic matter in these materials also influences its sorption behavior. Desorption studies have shown that absorption, in addition to adsorption, is a significant factor in the overall sorption mechanism of MTBT. []
ANone: Research has investigated the use of MTBT as a model substrate in catalytic oxidation reactions:
- Sulfoxidation: Transition metal-modified polyoxometalates supported on carbon have shown catalytic activity in the sulfoxidation of MTBT. []
- Selective sulfide oxidation: Dodecatungstocobaltate supported over ZSM-5 zeolite has been identified as a novel solid catalyst for the selective oxidation of sulfides, with MTBT used as a model substrate. []
ANone: MTBT interacts with biological systems in several ways:
- Enzyme inhibition: It inhibits both glutathione reductase and thioredoxin reductase, enzymes crucial for maintaining cellular redox balance. []
- Allergenicity: MTBT is known to cause allergic contact dermatitis (ACD). The thiol group plays a critical role in its allergenicity, likely by forming mixed disulfides with proteins. []
- Toxicity: Studies show that MTBT exhibits toxicity towards aquatic organisms like Vibrio fischeri, affecting their luminescence and growth. It also impacts nitrification in sediment. [, ]
ANone: Yes, the interaction of MTBT with lysozyme, an enzyme with antibacterial properties, has been investigated using a combination of computational and experimental techniques. Findings suggest:
- Binding interactions: Aromatic, hydrophobic interactions, particularly π-π stacking between the benzene ring of MTBT and the aromatic amino acid tryptophan (TRP108) in lysozyme, play a dominant role in binding. Hydrogen bonding also contributes to the complex's stability. []
- Conformational changes: Molecular modeling suggests that MTBT binding induces allosteric effects in lysozyme, causing conformational changes in its structure, particularly affecting α-helices. []
ANone: Spectroscopic techniques, including Raman and infrared spectroscopy, have been instrumental in characterizing MTBT and understanding its behavior:
- Vibrational analysis: Detailed assignments of vibrational bands in infrared and Raman spectra have provided insights into the molecule's vibrational modes and structural features. []
- Surface interactions: Surface-enhanced Raman scattering (SERS) studies on silver sols revealed an interesting surface reaction of MTBT, where it undergoes intramolecular transmethylation to form 3-methylbenzothiazoline-2-thione. This reaction is catalyzed by the silver surface. []
ANone: Yes, studies have confirmed human exposure to MTBT. It has been detected in human urine samples, albeit at low concentrations (ng/mL range). [, ] These findings highlight the need for further research to assess potential health risks associated with chronic exposure to this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)




![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)